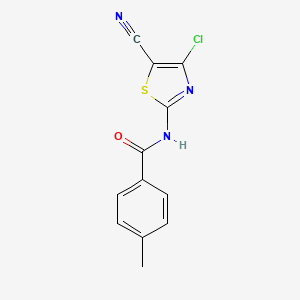
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide” is a chemical compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring in this compound is substituted with a chloro group at the 4-position and a cyano group at the 5-position. The nitrogen of the thiazole ring is also connected to a benzamide group, which itself is substituted with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring and the benzamide group. The chloro, cyano, and methyl substituents would also play a significant role in the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing cyano and chloro groups, as well as the electron-donating methyl group. The amide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the cyano group and the amide group would likely make this compound polar .Aplicaciones Científicas De Investigación
Anticonvulsant Activity :
- Some derivatives of N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide, specifically those incorporating a 4-thiazolidinone ring, have been designed and synthesized for their potential as anticonvulsant agents. These compounds exhibit considerable anticonvulsant activity, potentially acting through binding to benzodiazepine receptors (Faizi et al., 2017).
Synthesis of Thiazole Derivatives :
- The chemical reactions involving N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide have been studied to produce derivatives of 5-amino-2-hydrazino-1,3-thiazole, which are then transformed into substituted 3-amino-2-thiohydantoins. These reactions demonstrate the compound's versatility in synthesizing various thiazole derivatives (Balya et al., 2008).
Anticancer Activity :
- Derivatives of N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide have shown potential as anticancer agents. Indapamide derivatives synthesized from this compound demonstrated proapoptotic activity against melanoma cell lines, with compound 12 (SGK 266) exhibiting notable anticancer activity (Yılmaz et al., 2015).
Kinesin Spindle Protein Inhibition :
- Compounds derived from N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide, such as AZD4877, have been identified as inhibitors of kinesin spindle protein (KSP), showing promise as anticancer agents. These compounds can arrest cells in mitosis, leading to cellular death, highlighting their potential in cancer treatment (Theoclitou et al., 2011).
Antimicrobial Screening :
- N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide derivatives have been synthesized and screened for antimicrobial activity. They exhibited inhibitory action against various bacterial and fungal strains, indicating their potential for treating microbial diseases (Desai et al., 2013).
Photocatalytic Degradation in Environmental Applications :
- Studies involving the photocatalytic degradation of compounds related to N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide, such as propyzamide, have been conducted. This research is essential in understanding the environmental impact and degradation pathways of similar compounds (Torimoto et al., 1996).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c1-7-2-4-8(5-3-7)11(17)16-12-15-10(13)9(6-14)18-12/h2-5H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKHPZKFBZQIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

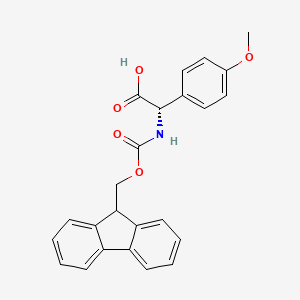
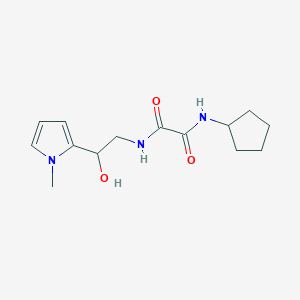
![5-(3-ethoxy-4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2647275.png)
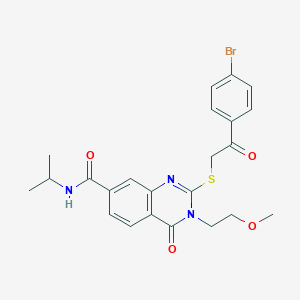

![N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2647278.png)

![2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2647284.png)
![5-(benzo[d]thiazol-2-yl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2647285.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2647290.png)
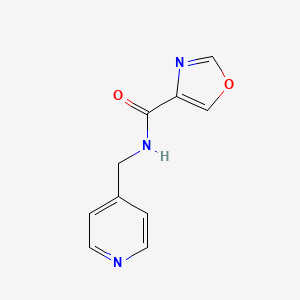
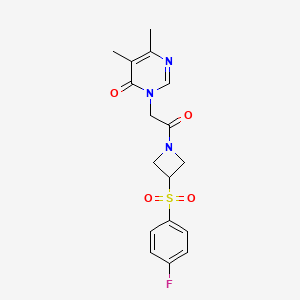
![2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2647294.png)